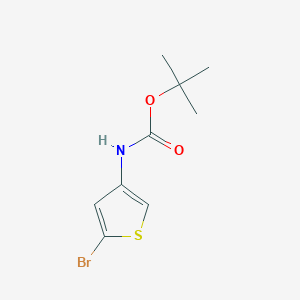

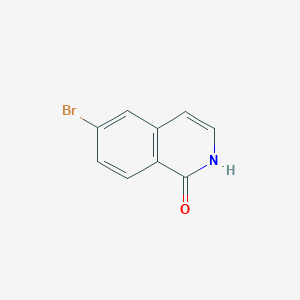

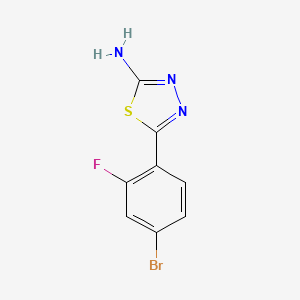

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

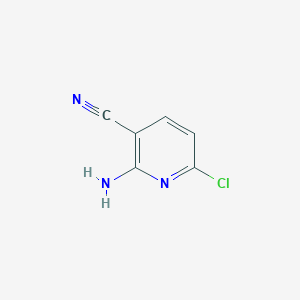

The compound 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is characterized by the presence of bromo and fluoro substituents on the phenyl ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 2-amino-5-bromo-1,3,4-thiadiazoles has been reported, where these compounds exhibit amine-imine tautomerism, which is a reversible chemical reaction where an amine form can convert to an imine form. These substrates are ambident nucleophiles, meaning they can react at multiple sites, and are involved in reactions such as alkylation, acylation, and nitrosation, leading to various thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has been studied through its interaction with other compounds. For instance, its cocrystals with 2-(naphthalen-2-yloxy)acetic acid and 3,5-dinitrobenzoic acid have been characterized. These interactions involve hydrogen bonding and (\pi)-(\pi) stacking interactions, which are significant in the formation of the crystal structure. The hydrogen bonding motifs observed are indicative of the compound's ability to form stable heterodimers and heterotetramers in the solid state .

Chemical Reactions Analysis

The reactivity of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, which are structurally similar to the compound , has been explored in the context of biological activity. One of the derivatives showed significant acetylcholinesterase-inhibition activity, which is a key target in the treatment of diseases like Alzheimer's. This suggests that the bromo and fluoro substituents on the phenyl ring could potentially influence the biological activity of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine are not detailed in the provided papers, the studies on similar compounds provide insights. For example, the synthesis and characterization of metal complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine derivatives have been conducted, which include analysis by elemental analysis, FT-IR, UV/visible spectra, and other techniques. These methods are crucial for determining the properties such as molar ratios, metal content, and magnetic moments, which are essential for understanding the behavior of these compounds in various environments .

Applications De Recherche Scientifique

Crystallographic and Quantum Analysis

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is studied for its crystal structure and intra- and intermolecular interactions. Using Quantum Theory of Atoms-in-Molecules (QTAIM) approach and Hirshfeld surface analysis, the relative contributions of different non-covalent interactions are explored, particularly in compounds with halogen substitutions. The N–H⋯N hydrogen bond in these structures plays a significant role in stabilizing the crystal structures (El-Emam et al., 2020).

Anticancer and Antitubercular Applications

Research into 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, a category that includes 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, has shown potential in the development of novel anticancer and antitubercular agents. Some derivatives of this compound demonstrated significant in vitro antitumor activities against breast cancer cell lines, outperforming the control drug cisplatin in some instances. Additionally, certain derivatives have shown promising antitubercular activity (Sekhar et al., 2019).

Antimicrobial Activity

Microwave-assisted synthesis of derivatives of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine and their subsequent testing revealed noteworthy antimicrobial and antifungal activities. These derivatives demonstrate the potential for developing new antimicrobial agents (Dengale et al., 2019).

Spectroscopic and Theoretical Investigations

Spectroscopic studies on 2-amino-1,3,4-thiadiazoles, including compounds similar to 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, have revealed interesting dual fluorescence effects. These effects are attributed to specific molecular aggregation and charge transfer processes within the molecule. This research could contribute to the development of new fluorescence probes and pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Chalcogen and Halogen Bonding Studies

Investigations into the competition between chalcogen and halogen bonding in compounds structurally related to 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine have provided insights into noncovalent interactions. These studies are significant for understanding the molecular interactions and designing molecules with specific properties (De Silva et al., 2022).

Mécanisme D'action

Target of Action

A similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes .

Mode of Action

It can be hypothesized that, like other similar compounds, it may interact with its target enzyme, potentially inhibiting its activity and thus affecting the metabolic pathway it is involved in .

Biochemical Pathways

If it indeed targets aldose reductase, it could affect thepolyol pathway , which is implicated in diabetic complications when glucose levels are high.

Result of Action

If it acts as an inhibitor of aldose reductase, it could potentially prevent or reduce the complications associated with diabetes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYTTRMHZPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589672 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299937-74-9 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.